4-(Tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione

Catalog No.
S15735736
CAS No.
M.F
C23H19NO3S
M. Wt
389.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione

Product Name

4-(Tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione

IUPAC Name

4-(tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione

Molecular Formula

C23H19NO3S

Molecular Weight

389.5 g/mol

InChI

InChI=1S/C23H19NO3S/c25-21-20(24-22(26)27-21)16-28-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,24,26)

InChI Key

CMOHSMWDOMUIOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC4C(=O)OC(=O)N4

4-(Tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione is a synthetic compound belonging to the oxazolidine family, characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. The compound features a tritylsulfanylmethyl group, which enhances its chemical properties and potential biological activities. Its molecular formula is C15H17NO3S, and it is recognized for its unique structure that combines a trityl group with an oxazolidine-2,5-dione framework. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development.

The synthesis of 4-(Tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione typically involves the reaction of trityl chloride with a thiol to form the trityl sulfide, followed by cyclization to produce the oxazolidine derivative. The reaction mechanism generally includes:

  • Formation of Trityl Sulfide: Trityl chloride reacts with a suitable thiol to generate the corresponding trityl sulfide.
  • Cyclization: The trityl sulfide undergoes cyclization with an appropriate carbonyl compound to yield 4-(Tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione.

This process may also involve various conditions such as temperature control and solvent choice to optimize yield and purity.

Research indicates that 4-(Tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione exhibits notable biological activities. It has been studied for its potential as a prodrug for cysteine and cystine, which are amino acids involved in various metabolic processes. The compound has shown promise in treating conditions such as schizophrenia and drug addiction by modulating neurotransmitter systems and enhancing cellular uptake of cysteine . Additionally, its structural characteristics may contribute to antioxidant properties, although further studies are required to elucidate these effects fully.

The synthesis of 4-(Tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione can be achieved through several methods:

  • Direct Synthesis: Involves the direct reaction of trityl chloride with thiols followed by cyclization.
  • Modified Approaches: Alternative methods may include the use of different activating agents or catalysts to facilitate the reaction between thiols and carbonyl compounds.
  • Yield Optimization: Adjusting reaction conditions such as temperature and solvent can significantly improve yields.

These methods highlight the versatility in synthesizing this compound, allowing for modifications that can tailor its properties for specific applications.

4-(Tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione has several potential applications:

  • Pharmaceutical Development: As a prodrug for cysteine and cystine derivatives, it could be utilized in therapies targeting neurological disorders.
  • Antioxidant Research: Its possible antioxidant properties make it a candidate for studies aimed at oxidative stress-related diseases.
  • Chemical Biology Tools: The compound may serve as a reagent in biochemical assays or as part of larger synthetic pathways in organic chemistry.

Interaction studies involving 4-(Tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione focus on its biological interactions at the cellular level. Research has suggested that this compound interacts with various receptors and transport mechanisms associated with amino acid uptake. These interactions can influence metabolic pathways relevant to neurological health and disease management . Further investigation into its pharmacokinetics and pharmacodynamics is essential to understand its full therapeutic potential.

Several compounds share structural similarities with 4-(Tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Methyloxazolidine-2,5-dioneOxazolidineLacks sulfur functionality; primarily studied for its role in antimicrobial activity .
(4S)-3,4-Dimethyl-1,3-oxazolidine-2,5-dioneOxazolidineContains two methyl groups; explored for use in asymmetric synthesis .
(S)-4-Benzyl-oxazolidine-2,5-dioneOxazolidineBenzyl group provides different reactivity; studied for drug formulation purposes .

The uniqueness of 4-(Tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione lies in its tritylsulfanylmethyl group which enhances its stability and potential bioactivity compared to other oxazolidines. This distinctive feature may contribute to its efficacy as a prodrug and its ability to interact with biological systems more effectively than its analogs.

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

389.10856464 g/mol

Monoisotopic Mass

389.10856464 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-15-2024

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